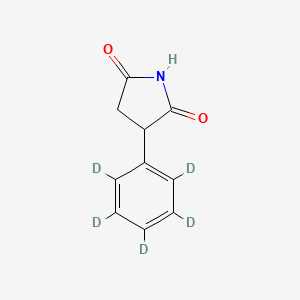
Norphensuximide-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norphensuximide-D5 is a deuterium-labeled derivative of Norphensuximide. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications. The molecular formula of this compound is C₁₀H₄D₅NO₂, and it has a molecular weight of 180.21 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norphensuximide-D5 is synthesized by incorporating deuterium into Norphensuximide. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Norphensuximide-D5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce deuterated oxidation products, while reduction can yield deuterated reduced forms .
Applications De Recherche Scientifique
Norphensuximide-D5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced properties
Mécanisme D'action
The mechanism of action of Norphensuximide-D5 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Norphensuximide-D5 include other deuterium-labeled derivatives of Norphensuximide and related compounds such as:
- Phensuximide-D5
- Ethosuximide-D5
- Methsuximide-D5
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic research, and material science .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)/i1D,2D,3D,4D,5D |
Clé InChI |
FVSWNQYFMNGPLF-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)NC2=O)[2H])[2H] |
SMILES canonique |
C1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
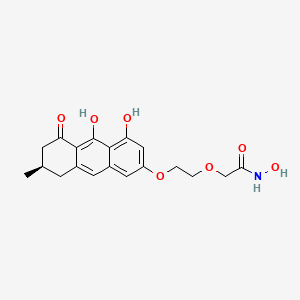


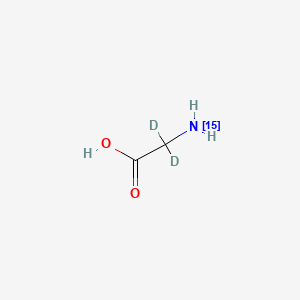
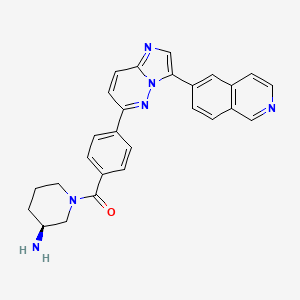
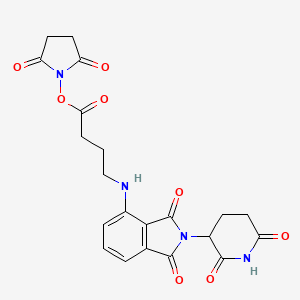
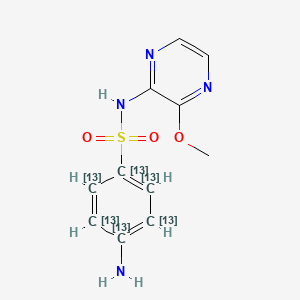

![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
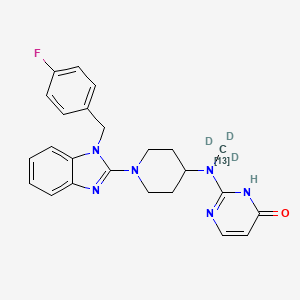
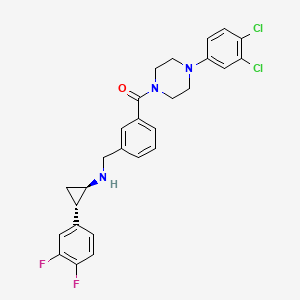

![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
